Veralipride-d6 is a deuterated form of Veralipride, a compound primarily used in the treatment of various neuropsychiatric disorders. The introduction of deuterium atoms into the molecular structure of Veralipride enhances its pharmacokinetic properties, making it a valuable tool in scientific research. This compound is classified as a dopamine D2 receptor antagonist, which means it inhibits the action of dopamine, leading to increased prolactin secretion without estrogenic or progestagenic effects.
Veralipride-d6 has the chemical formula and a molecular weight of 389.5 g/mol. It is recognized under the CAS number 105258-80-8 and is commonly referred to by various synonyms, including 5-(Aminosulfonyl)-2,3-(dimethoxy-d6)-N-[[1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide. The compound is synthesized through specific methods that incorporate deuterium into the original Veralipride structure, enhancing its stability and metabolic profile in biological systems .
The synthesis of Veralipride-d6 involves several methodologies aimed at incorporating deuterium into the Veralipride molecule:
Industrial production typically utilizes large-scale synthesis techniques that ensure efficient incorporation of deuterium while maintaining product integrity .
Veralipride-d6 features a complex molecular structure characterized by multiple functional groups. Its molecular formula indicates the presence of:
The structural representation includes a benzamide core with a pyrrolidine moiety, which is crucial for its interaction with dopamine receptors. Detailed structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium .
Veralipride-d6 undergoes various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The products formed depend on the specific reaction conditions employed .
Veralipride-d6 acts as a dopamine D2 receptor antagonist. Upon binding to these receptors in the brain, it inhibits dopamine's action, leading to increased levels of prolactin secretion. This mechanism does not exhibit estrogenic or progestagenic effects, making it distinct among other dopaminergic agents. The precise molecular pathways involved in its action are still under investigation but are known to significantly influence neurotransmitter activity within the central nervous system .
The physical properties of Veralipride-d6 include:
The chemical properties encompass its stability under various conditions, reactivity with nucleophiles, and susceptibility to oxidation and reduction reactions. The following table summarizes key physical and chemical data:
Property | Data |
---|---|
CAS Number | 105258-80-8 |
Molecular Formula | C₁₇H₁₉D₆N₃O₅S |
Molecular Weight | 389.5 g/mol |
Synonyms | Agreal-d6, LIR 1660-d6 |
Origin | United States |
Analytical methods such as mass spectrometry can determine deuterium enrichment levels in synthesized samples .
Veralipride-d6 has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4